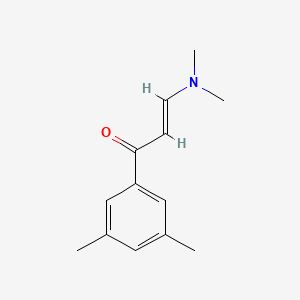
(S)-Phenethyl 2-aminopropanoate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Phenethyl 2-aminopropanoate hydrochloride is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenethyl group attached to the alpha carbon of 2-aminopropanoate, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Phenethyl 2-aminopropanoate hydrochloride typically involves the esterification of (S)-2-aminopropanoic acid with phenethyl alcohol. The reaction is catalyzed by an acid, such as hydrochloric acid, to form the ester. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of (S)-Phenethyl 2-aminopropanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(S)-Phenethyl 2-aminopropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
Oxidation: Phenylacetic acid or phenylacetone.
Reduction: Phenethyl 2-aminopropanol.
Substitution: Phenethyl 2-amidopropanoate derivatives.
Scientific Research Applications
(S)-Phenethyl 2-aminopropanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Phenethyl 2-aminopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity. The phenethyl group may also interact with hydrophobic pockets within proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminopropanoate hydrochloride: Similar structure but with an ethyl group instead of a phenethyl group.
Methyl 2-aminopropanoate hydrochloride: Contains a methyl group in place of the phenethyl group.
2-Aminopropanoic acid derivatives: Various derivatives with different substituents on the alpha carbon.
Uniqueness
(S)-Phenethyl 2-aminopropanoate hydrochloride is unique due to its specific chiral configuration and the presence of the phenethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-phenylethyl (2S)-2-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
XHRLZKYTVKGZTJ-FVGYRXGTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OCCC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CC(C(=O)OCCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl (S)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13038015.png)

![6-Chloro-3-fluoroimidazo[1,2-A]pyridine](/img/structure/B13038029.png)

![Ethyl 4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carboxylate](/img/structure/B13038038.png)
![(5AR,9AR)-1-Methyl-4,5,5A,6,7,8,9,9A-octahydro-[1,2,4]triazolo[4,3-A][1,6]naphthyridine](/img/structure/B13038051.png)
![6-Nitro-8-thiatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13038053.png)
![(1S,2S)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038057.png)

![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)

